molecular formula C12H8BrN B6256425 2-(8-bromonaphthalen-1-yl)acetonitrile CAS No. 1261487-79-9

2-(8-bromonaphthalen-1-yl)acetonitrile

Cat. No.: B6256425
CAS No.: 1261487-79-9
M. Wt: 246.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(8-bromonaphthalen-1-yl)acetonitrile is an organic compound with the molecular formula C12H8BrN It is a derivative of naphthalene, where a bromine atom is substituted at the 8th position and an acetonitrile group is attached to the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-bromonaphthalen-1-yl)acetonitrile typically involves the bromination of naphthalene followed by the introduction of the acetonitrile group. One common method includes:

    Bromination of Naphthalene: Naphthalene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 8-bromonaphthalene.

    Formation of Acetonitrile Derivative: The 8-bromonaphthalene is then reacted with acetonitrile in the presence of a base such as sodium hydride or potassium tert-butoxide to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(8-bromonaphthalen-1-yl)acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The acetonitrile group can be oxidized to form corresponding carboxylic acids or amides.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Major Products

    Substitution: Formation of 2-(8-substituted-naphthalen-1-yl)acetonitrile derivatives.

    Oxidation: Formation of 2-(8-bromonaphthalen-1-yl)acetic acid or amides.

    Reduction: Formation of 2-(8-bromonaphthalen-1-yl)ethylamine.

Scientific Research Applications

2-(8-bromonaphthalen-1-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-(8-bromonaphthalen-1-yl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and nitrile group can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromonaphthalen-1-yl)acetonitrile
  • 2-(4-Bromonaphthalen-2-yl)acetonitrile
  • 2-(8-Chloronaphthalen-1-yl)acetonitrile

Uniqueness

2-(8-bromonaphthalen-1-yl)acetonitrile is unique due to the specific positioning of the bromine atom and the acetonitrile group, which can influence its reactivity and interactions. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

1261487-79-9

Molecular Formula

C12H8BrN

Molecular Weight

246.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.